molecular formula C15H26N6 B12904944 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine CAS No. 920528-85-4

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine

Cat. No.: B12904944
CAS No.: 920528-85-4
M. Wt: 290.41 g/mol
InChI Key: FTCXUVNWSZDPEL-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methylpiperazine and a pyrrolidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with 1-methylpiperazine and pyrrolidine. The process can be summarized as follows:

    Step 1: 6-chloropyridazin-3-amine is reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Step 2: The intermediate product is then reacted with pyrrolidine under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
  • 6-(pyrrolidin-1-yl)-9H-purin-2-amine
  • 6-(4-Methylpiperazin-1-yl)-1H-indole

Uniqueness

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine stands out due to its dual substitution with both methylpiperazine and pyrrolidine groups, which imparts unique chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

920528-85-4

Molecular Formula

C15H26N6

Molecular Weight

290.41 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine

InChI

InChI=1S/C15H26N6/c1-19-10-12-21(13-11-19)15-5-4-14(17-18-15)16-6-9-20-7-2-3-8-20/h4-5H,2-3,6-13H2,1H3,(H,16,17)

InChI Key

FTCXUVNWSZDPEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)NCCN3CCCC3

Origin of Product

United States

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